molecular formula C19H29N3O3S B6798195 N-[1-(3-methylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylpiperidine-1-carboxamide

N-[1-(3-methylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylpiperidine-1-carboxamide

Cat. No.: B6798195
M. Wt: 379.5 g/mol
InChI Key: YQBBJWLYIUKPCF-UHFFFAOYSA-N
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Description

N-[1-(3-methylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylpiperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrrolidine ring, and a sulfonyl group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[1-(3-methylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-15-6-5-7-17(14-15)16(2)20-19(23)21-12-8-18(9-13-21)26(24,25)22-10-3-4-11-22/h5-7,14,16,18H,3-4,8-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBBJWLYIUKPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)NC(=O)N2CCC(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylpiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diaminopentane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, typically using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized separately and then attached to the piperidine ring through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the 3-methylphenyl group to the piperidine ring, often using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors where each step of the synthesis is optimized for yield and purity. Continuous flow reactors might also be used to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(3-methylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylpiperidine-1-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfonyl and piperidine-containing molecules.

Biology

Biologically, this compound could be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features might allow it to act as a ligand in biochemical assays.

Medicine

In medicine, the compound might be explored for its pharmacological properties. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in areas like pain management or neurological disorders.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The sulfonyl group could play a key role in binding to active sites, while the piperidine and pyrrolidine rings might influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-methylphenyl)ethyl]-4-piperidin-1-ylsulfonylpiperidine-1-carboxamide: Similar structure but with a different ring system.

    N-[1-(3-methylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylmorpholine-1-carboxamide: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

N-[1-(3-methylphenyl)ethyl]-4-pyrrolidin-1-ylsulfonylpiperidine-1-carboxamide is unique due to its combination of a piperidine ring, a pyrrolidine ring, and a sulfonyl group. This specific arrangement of functional groups and rings imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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